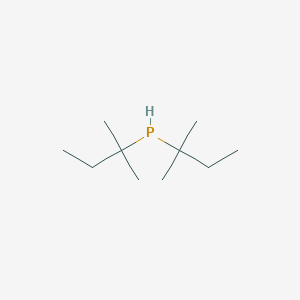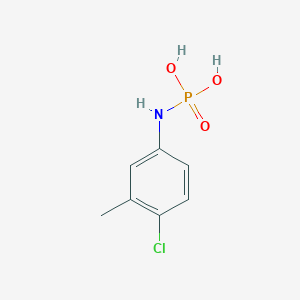
N-(4-Chloro-3-methylphenyl)phosphoramidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-methylphenyl)phosphoramidic acid is an organic compound characterized by the presence of a phosphoramidic acid group attached to a 4-chloro-3-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methylphenyl)phosphoramidic acid typically involves the reaction of 4-chloro-3-methylaniline with phosphoric acid derivatives. One common method is the reaction of 4-chloro-3-methylaniline with phosphorus oxychloride (POCl₃) under controlled conditions to form the corresponding phosphoramidic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N-(4-Chloro-3-methylphenyl)phosphoramidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphoramidic acids.
科学研究应用
N-(4-Chloro-3-methylphenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用机制
The mechanism of action of N-(4-Chloro-3-methylphenyl)phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylbenzoic acid: Another structurally similar compound with a carboxylic acid group instead of a phosphoramidic acid group.
Uniqueness
N-(4-Chloro-3-methylphenyl)phosphoramidic acid is unique due to the presence of the phosphoramidic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
112261-12-8 |
|---|---|
分子式 |
C7H9ClNO3P |
分子量 |
221.58 g/mol |
IUPAC 名称 |
(4-chloro-3-methylanilino)phosphonic acid |
InChI |
InChI=1S/C7H9ClNO3P/c1-5-4-6(2-3-7(5)8)9-13(10,11)12/h2-4H,1H3,(H3,9,10,11,12) |
InChI 键 |
SWTMXTYNRSGLAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NP(=O)(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



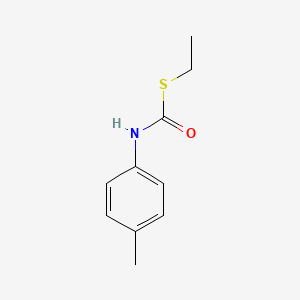
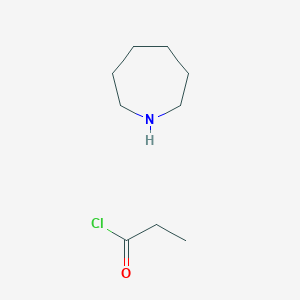
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
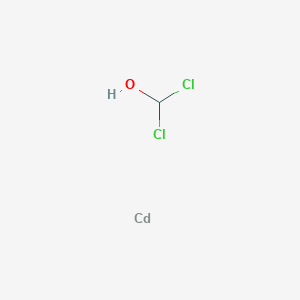
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
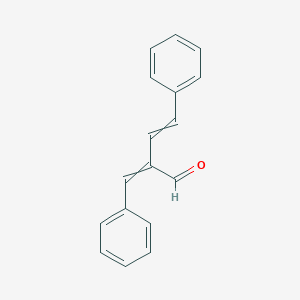
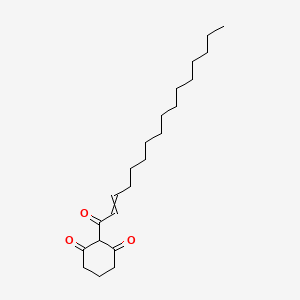
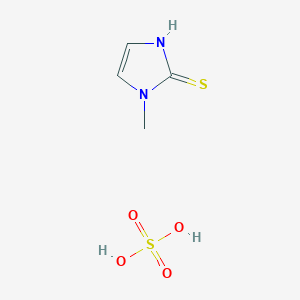
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

